2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H9ClF2N2O2S and its molecular weight is 366.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity and Action Mechanism
Research has identified derivatives containing the core structure of the compound with significant antibacterial activities. For example, 1,3,4-oxadiazole thioether derivatives have shown promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen. Compound 6r, in particular, demonstrated superior inhibitory effects compared to the commercial agent bismerthiazol. Proteomic analysis suggested involvement in purine metabolism (Song et al., 2017).
Synthesis and Potential as α-Blocking Agents
Another study synthesized derivatives of methyl 2-(thiazol-2-ylcarbamoyl)acetate, exploring their potential as antihypertensive α-blocking agents. These compounds were evaluated for their pharmacological properties, showcasing their utility in medical research focused on cardiovascular diseases (Abdel-Wahab et al., 2008).
Fluorescent Probing for Mercury Ion
Further, a specific derivative, 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, was found to be an efficient fluorescent probe for mercury ions. This indicates the compound's potential in environmental monitoring and analytical chemistry (Shao et al., 2011).
Environmental Responsiveness in Supramolecular Structures
The compound's structural motifs have been utilized in forming environmentally responsive pseudorotaxanes and metal-linked polyrotaxanes. These structures exhibit changes in response to pH and temperature, highlighting applications in smart materials and molecular machines (Gong et al., 2011).
Properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2S/c1-8-14(21-15(24-8)9-2-5-13(17)20-7-9)23-16(22)11-4-3-10(18)6-12(11)19/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUQOMXRRYAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.